molecular formula C43H58N4O10S2 B10788055 CY5-SE (triethylamine salt)

CY5-SE (triethylamine salt)

Cat. No.: B10788055
M. Wt: 855.1 g/mol
InChI Key: IFUMHFCOWWJPSC-UHFFFAOYSA-N
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Description

Cy5-SE (triethylamine salt), also known as Fluorolink Cy5 triethanolamine salt, is a hydrophilic amine-reactive fluorescent probe. It is widely used in scientific research due to its ability to label amino groups in peptides, proteins, and oligonucleotides. The compound displays excitation and emission maxima at 646 nm and 662 nm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5-SE (triethylamine salt) is synthesized through a series of chemical reactions involving the formation of a succinimidyl ester. The process typically involves the reaction of Cy5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of Cy5-SE (triethylamine salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cy5-SE (triethylamine salt) primarily undergoes substitution reactions, where the succinimidyl ester group reacts with primary amines in peptides, proteins, and oligonucleotides. This reaction forms stable amide bonds, effectively labeling the target molecules .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, sodium bicarbonate buffer (pH 8.3), and organic solvents like DMF or DMSO. The reaction is typically carried out at low temperatures (on ice) to prevent degradation of the dye .

Major Products Formed

The major products formed from these reactions are Cy5-labeled peptides, proteins, and oligonucleotides. These labeled compounds are used in various fluorescence-based assays and imaging techniques .

Scientific Research Applications

Cy5-SE (triethylamine salt) has a wide range of applications in scientific research:

Mechanism of Action

Cy5-SE (triethylamine salt) exerts its effects through the formation of stable amide bonds with primary amines in target molecules. The succinimidyl ester group reacts with the amine groups, resulting in the covalent attachment of the Cy5 dye. This labeling process allows for the visualization and tracking of the target molecules in various assays and imaging techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5-SE (triethylamine salt) is unique due to its specific excitation and emission wavelengths, which provide minimal overlap with other commonly used fluorescent dyes. This property makes it ideal for multiplexing experiments where multiple fluorescent labels are used simultaneously .

Properties

Molecular Formula

C43H58N4O10S2

Molecular Weight

855.1 g/mol

IUPAC Name

N,N-diethylethanamine;(2Z)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C37H43N3O10S2.C6H15N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);4-6H2,1-3H3

InChI Key

IFUMHFCOWWJPSC-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC

Origin of Product

United States

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